methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate
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Overview
Description
methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[3,2-b]quinoxaline core, which is known for its significant biological activities. The presence of various functional groups, such as amino, carbamoyl, and ester groups, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with ethoxypropyl isocyanate under mild conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carbamoyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in alkaline medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-[(3-amino-4-methylaminobenzoyl)pyridin-2-ylamino]propionic acid ethyl ester: Similar in structure but with a pyridine ring instead of a quinoxaline ring.
Indole derivatives: Share the heterocyclic core but differ in functional groups and biological activities.
Uniqueness
methyl 4-{2-amino-3-[(3-ethoxypropyl)carbamoyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}benzoate is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]quinoxaline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-[2-amino-3-(3-ethoxypropylcarbamoyl)pyrrolo[3,2-b]quinoxalin-1-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-3-33-14-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)16-11-9-15(10-12-16)24(31)32-2/h4-5,7-12H,3,6,13-14,25H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYSPDAWGFTICQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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